1-(2-Iodothiophen-3-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodothiophen-3-yl)methanaminehydrochloride is a chemical compound with the molecular formula C5H6INS·HCl It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an iodine atom at the 2-position of the thiophene ring and a methanamine group at the 3-position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodothiophen-3-yl)methanaminehydrochloride typically involves the iodination of thiophene derivatives followed by the introduction of the methanamine group. One common method involves the following steps:
Iodination of Thiophene: Thiophene is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, to introduce the iodine atom at the 2-position.
Introduction of Methanamine Group: The iodinated thiophene is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to form the desired product.
Formation of Hydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodothiophen-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atom or reduce the thiophene ring.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated thiophene derivatives or reduced thiophene rings.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Iodothiophen-3-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-Iodothiophen-3-yl)methanaminehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methanamine group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(2-Iodothiophen-3-yl)methanaminehydrochloride can be compared with other thiophene derivatives, such as:
1-(2-Chlorothiophen-3-yl)methanaminehydrochloride: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
(Thiophen-3-yl)methanaminehydrochloride: Lacks the halogen atom, resulting in different chemical properties and applications.
(1H-Indol-3-yl)methanamine: Contains an indole ring instead of thiophene, leading to distinct biological activities and uses.
Properties
Molecular Formula |
C5H7ClINS |
---|---|
Molecular Weight |
275.54 g/mol |
IUPAC Name |
(2-iodothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6INS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H |
InChI Key |
GNWVUMIQQYBNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CN)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.